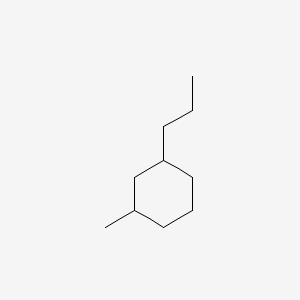

1-Methyl-3-propylcyclohexane

CAS No.: 4291-80-9

Cat. No.: VC19006492

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4291-80-9 |

|---|---|

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| IUPAC Name | 1-methyl-3-propylcyclohexane |

| Standard InChI | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | HFHJBWYDQAWSIA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCCC(C1)C |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Identity

1-Methyl-3-propylcyclohexane is systematically named according to IUPAC rules, with the cyclohexane ring serving as the parent structure. The methyl and propyl substituents are assigned positions 1 and 3, respectively, based on the lowest possible numbering scheme. Its molecular formula corresponds to a degree of unsaturation of zero, confirming its fully saturated nature .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4291-80-9 | |

| PubChem CID | 138178 | |

| ChemSpider ID | 121816 | |

| SMILES Notation | CCC1CCCC(C1)C | |

| InChIKey | HFHJBWYDQAWSIA-UHFFFAOYSA-N |

The SMILES notation explicitly defines the cyclohexane ring and substituent positions, while the InChIKey facilitates unique chemical structure identification in databases .

Physical and Thermodynamic Properties

Phase Behavior and Volatility

The compound exhibits a boiling point of (172.5°C) under standard atmospheric pressure, as reported by the NIST WebBook . However, earlier studies cite a lower boiling point of 164.5°C at 760 mmHg , a discrepancy attributable to stereoisomeric variations (Section 4). The density of 0.777 g/cm³ at room temperature reflects its low polarity, consistent with hydrocarbon behavior.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.777 g/cm³ | |

| Boiling Point (cis) | 441.7 K (168.5°C) | |

| Boiling Point (unspec.) | 445.7 K (172.5°C) | |

| Flash Point | 47.7°C | |

| Refractive Index | 1.426 |

The flash point of 47.7°C classifies this compound as a flammable liquid, necessitating precautions during storage and handling .

Stereoisomerism and Conformational Analysis

Cis-Trans Isomerism

The presence of two substituents on the cyclohexane ring enables stereoisomerism. The cis isomer (1-methyl-3-propylcyclohexane) exhibits a boiling point of 168.5°C , while the trans isomer or uncharacterized mixtures show higher volatility (172.5°C) . This difference arises from reduced molecular symmetry in the cis form, which weakens London dispersion forces compared to the trans configuration.

Table 3: Stereoisomeric Comparisons

| Isomer | Boiling Point | Energy State |

|---|---|---|

| cis | 168.5°C | Higher strain |

| trans | 172.5°C | Lower strain |

The axial-equatorial equilibrium of substituents influences ring strain, with bulkier groups favoring equatorial positions to minimize steric hindrance. Molecular mechanics simulations predict that the propyl group adopts an equatorial orientation to reduce 1,3-diaxial interactions .

Industrial and Synthetic Relevance

Production and Regulatory Status

Classified under HS Code 2902199090 ("other cyclanes"), 1-methyl-3-propylcyclohexane is subject to a 2.0% MFN tariff and 9.0% tax rebate rate in international trade . Industrial synthesis likely involves Friedel-Crafts alkylation of cyclohexane with propyl halides, though specific protocols remain proprietary.

Applications

-

Solvent Systems: Its nonpolar nature makes it suitable for dissolving hydrophobic compounds.

-

Fragrance Intermediates: Functionalization via oxidation could yield cyclic ketones for perfumery.

-

Fuel Additives: High volatility and thermal stability suggest potential as a gasoline oxygenate.

Comparative Analysis with Structural Analogs

1-Methyl-3-propylcyclohexene

The unsaturated analog (PubChem CID 123762951) exhibits a lower molecular weight (138.25 g/mol) and higher reactivity due to the cyclohexene double bond . Its XLogP3 value of 3.8 indicates greater lipophilicity compared to the saturated derivative (LogP 3.61 ), influencing partitioning in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume